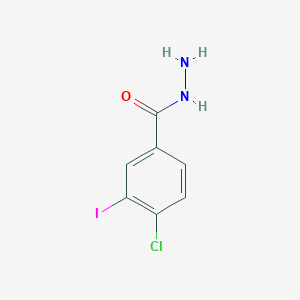

4-Chloro-3-iodobenzohydrazide

Descripción

4-Chloro-3-iodobenzohydrazide is a substituted benzohydrazide derivative characterized by chlorine and iodine substituents at the 4- and 3-positions of the benzene ring, respectively. Its molecular formula is C₇H₅ClIN₂O, with a molecular weight of 298.48 g/mol. The compound is synthesized via the reaction of 4-chloro-3-iodobenzoic acid with hydrazine, forming the hydrazide functional group (-CONHNH₂) . Applications include roles as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

4-chloro-3-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCOGDRNJWLTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodobenzohydrazide typically involves the reaction of 4-chloro-3-iodobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-iodobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzhydrazides, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

4-Chloro-3-iodobenzohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 4-chloro-3-iodobenzohydrazide with structurally related hydrazide derivatives:

| Compound | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₅ClIN₂O | 298.48 | Cl (4), I (3) | Benzohydrazide (-CONHNH₂) |

| 4-Chlorobenzoic acid hydrazide | C₇H₇ClN₂O | 170.60 | Cl (4) | Benzohydrazide (-CONHNH₂) |

| 3-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | Cl (3) | Benzohydrazide (-CONHNH₂) |

| 4-Azido-3-iodobenzoic acid | C₇H₄ClIN₂O₂ | 282.46 | Cl (4), I (3), N₃ | Carboxylic acid (-COOH) |

Key Observations :

- Halogen Effects: The iodine atom in this compound significantly increases molecular weight compared to non-iodinated analogs (e.g., 4-chlorobenzoic acid hydrazide).

- Functional Group Reactivity : The hydrazide group (-CONHNH₂) enables condensation reactions with aldehydes or ketones to form hydrazones, a feature exploited in medicinal chemistry for bioactive molecule design .

Physicochemical Properties

Notes:

- The iodine substituent in this compound likely reduces aqueous solubility compared to non-halogenated analogs due to increased hydrophobicity.

- Azido derivatives (e.g., 4-azido-3-iodobenzoic acid) exhibit instability under heat or light, limiting their utility compared to hydrazides .

Actividad Biológica

4-Chloro-3-iodobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 4-chloro-3-iodobenzoic acid with hydrazine derivatives. The resulting hydrazide can undergo further modifications to yield various acylhydrazone derivatives. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds related to this compound. A recent study highlighted that acylhydrazones derived from iodobenzoic acids exhibit significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of Acylhydrazones

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA ATCC 43300 | 12.5 µg/mL |

| Acylhydrazone A | E. coli ATCC 25922 | 25 µg/mL |

| Acylhydrazone B | Pseudomonas aeruginosa ATCC 27853 | 50 µg/mL |

Anticancer Activity

In addition to antimicrobial effects, compounds related to this compound have shown promising anticancer activities. Research indicates that these compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 2: Anticancer Activity Studies

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| Acylhydrazone C | MCF-7 (breast cancer) | 20 |

| Acylhydrazone D | A549 (lung cancer) | 18 |

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various acylhydrazones against clinical isolates of MRSA. Results indicated that some derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

- Case Study on Anticancer Properties : Another investigation assessed the cytotoxicity of several hydrazone derivatives on different cancer cell lines. The results showed that certain modifications led to enhanced activity against HeLa cells, with mechanisms involving apoptosis being confirmed through flow cytometry assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.